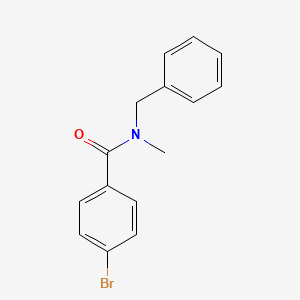

n-Benzyl-4-bromo-n-methylbenzamide

Description

It is synthesized via a chloro-imidophosphonium salt-mediated coupling reaction between 4-bromobenzoic acid and N-benzylmethylamine, achieving an 88% yield under optimized conditions .

Properties

IUPAC Name |

N-benzyl-4-bromo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWVCSNOKVXKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of n-Benzyl-4-bromo-n-methylbenzamide typically begins with 4-bromo-benzoyl chloride and n-benzyl-n-methylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: n-Benzyl-4-bromo-n-methylbenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to form amines or alcohols.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide.

Major Products:

Substitution: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry: n-Benzyl-4-bromo-n-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its unique reactivity makes it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of n-Benzyl-4-bromo-n-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards molecular targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.

Receptors: It may act as an agonist or antagonist to various receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Functional Group Impact on Properties

- Electron-Withdrawing Effects: Bromine at the para position stabilizes the benzamide core through electron-withdrawing effects, making it a robust precursor for cross-coupling reactions. In contrast, methoxy groups (e.g., in 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide) donate electron density, altering reactivity and solubility .

- Biological Activity: The benzimidazole derivative (CAS 301228-29-5) shows structural similarity to kinase inhibitors, suggesting possible antiproliferative effects . Fluorinated analogs (e.g., 3b and 7a in ) are designed for radiolabeling (e.g., ¹⁸F) and sigma receptor imaging, a feature absent in the non-fluorinated target compound .

Commercial and Research Status

- In contrast, simpler analogs like 4-Bromo-N-phenylbenzamide remain widely studied for crystallographic applications .

- Pharmacological Potential: Piperidine-containing derivatives (e.g., 3a) are prioritized in neuropharmacology for sigma receptor binding, while benzimidazole derivatives are explored in oncology .

Biological Activity

n-Benzyl-4-bromo-n-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 320.23 g/mol

The compound features a bromo substituent at the para position of the benzene ring, which is critical for its biological activity. The presence of the amide functional group enhances its interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various enzymes and proteins involved in cellular signaling pathways, potentially influencing metabolic processes:

- Cyclic Nucleotide Signaling : Similar to n-methylbenzamide, this compound may act as a phosphodiesterase (PDE) inhibitor, affecting cyclic nucleotide levels and thereby modulating signaling pathways in the brain.

- Enzyme Interaction : It has been noted to interact with specific enzymes, potentially inhibiting or activating their activity, which can lead to significant changes in cellular metabolism and function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. The bromine atom may enhance the compound's ability to disrupt cellular processes in malignant cells .

- Antiviral Activity : Benzamide derivatives have been explored for their antiviral properties, particularly against hepatitis B virus (HBV). The structural characteristics of this compound may contribute to its efficacy in inhibiting viral replication .

- Neuroprotective Effects : Given its potential role as a PDE inhibitor, there is interest in its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of similar benzamide derivatives:

- Study on Anticancer Activity : A derivative structurally related to this compound was tested against breast cancer cell lines and showed significant cytotoxicity, suggesting a potential pathway for therapeutic development .

- Antiviral Mechanism Investigation : Research into benzamide derivatives indicated that they can inhibit HBV nucleocapsid assembly by binding to core proteins, which may be relevant for this compound's activity against viral infections .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.